Sodium propionate hydrate

Übersicht

Beschreibung

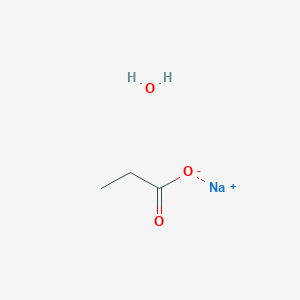

Sodium propionate hydrate is the sodium salt of propionic acid, with the chemical formula C₃H₇NaO₃. It is a white crystalline solid that is deliquescent in moist air. This compound is commonly used as a food preservative, particularly in bakery products, due to its ability to inhibit mold growth .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium propionate hydrate is typically synthesized by neutralizing propionic acid with sodium hydroxide or sodium carbonate. The reaction can be represented as follows: [ \text{C}_3\text{H}_6\text{O}_2 + \text{NaOH} \rightarrow \text{C}_3\text{H}_5\text{NaO}_2 + \text{H}_2\text{O} ] This reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain this compound crystals .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization reactions. The process involves the controlled addition of sodium hydroxide to propionic acid, followed by crystallization and drying to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium propionate hydrate undergoes various chemical reactions, including:

Oxidation: Sodium propionate can be oxidized to produce carbon dioxide and water.

Reduction: It can be reduced to form propionic acid.

Substitution: Sodium propionate can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate under acidic conditions.

Reduction: Commonly uses reducing agents such as lithium aluminum hydride.

Substitution: Involves the use of different metal salts to replace the sodium ion.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Propionic acid.

Substitution: Various metal propionates depending on the substituting cation.

Wissenschaftliche Forschungsanwendungen

Food Industry

Preservative Properties

Sodium propionate is widely recognized as a food preservative, particularly effective in preventing mold growth and extending the shelf life of baked goods. It is classified as E281 in the European Union and is generally recognized as safe (GRAS) by the U.S. FDA . The compound's antifungal properties make it an essential ingredient in:

- Bakery Products : Used to inhibit mold growth in bread and cakes.

- Dairy Products : Prevents spoilage in processed cheese products.

- Meat and Poultry : Inhibits harmful bacteria and molds .

Mechanism of Action

Sodium propionate disrupts the metabolic processes of mold and certain bacteria, effectively prolonging the freshness of food products. Its efficacy varies with pH levels; for instance, it exhibits strong inhibitory effects against various molds at lower pH levels .

Pharmaceutical Applications

Therapeutic Uses

Sodium propionate has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory agent. Recent studies have shown that it can alleviate inflammation induced by lipopolysaccharides (LPS) in rumen epithelial cells, suggesting its role in treating conditions like subacute ruminal acidosis (SARA) in cattle .

Case Study: Rumen Health

A study demonstrated that sodium propionate supplementation reduced pro-inflammatory cytokine release by inhibiting NF-κB and MAPK signaling pathways in Holstein cows, indicating its potential use in managing rumen health .

Animal Feed

Growth Performance Enhancement

Research has highlighted the benefits of sodium propionate supplementation in fish diets, particularly for species like turbot and Nile tilapia. A study showed that dietary sodium propionate improved growth performance, enhanced intestinal health, and increased resistance to bacterial infections .

| Diet Type | Survival Rate (%) | Final Body Weight (g) | Weight Gain Rate (%) |

|---|---|---|---|

| Control | 97.50 ± 1.44 | 76.57 ± 2.08 | 247.00 ± 12.12 |

| High SBM | 93.33 ± 0.83 | 65.78 ± 3.57 | 199.20 ± 11.40 |

| High SBM + 0.5% NaP | 95.83 ± 0.83 | 77.55 ± 2.59 | 250.00 ± 8.70 |

| High SBM + 1% NaP | 92.50 ± 3.82 | 71.33 ± 2.38 | 225.00 ± 11.95 |

This table summarizes the effects of sodium propionate on fish health over an eight-week feeding trial .

Agricultural Uses

In agriculture, sodium propionate is utilized as a preservative in animal feed to prevent the overgrowth of harmful bacteria in livestock stomachs . Its application helps maintain gut health and improve overall livestock productivity.

Wirkmechanismus

The primary mechanism by which sodium propionate hydrate exerts its effects is through the inhibition of microbial growth. It disrupts the metabolic pathways of mold and bacteria, preventing their proliferation. This is achieved by interfering with the enzyme systems involved in energy production and cellular respiration . Additionally, sodium propionate has been shown to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune responses .

Vergleich Mit ähnlichen Verbindungen

Calcium propionate: Another salt of propionic acid, used similarly as a food preservative.

Potassium propionate: Also used as a preservative with similar properties.

Sodium acetate: Used as a preservative and flavoring agent in the food industry.

Uniqueness: Sodium propionate hydrate is unique in its high solubility in water and its effectiveness at low concentrations. Compared to calcium and potassium propionates, sodium propionate is more commonly used in bakery products due to its superior mold-inhibiting properties .

Biologische Aktivität

Sodium propionate hydrate (NaP) is a sodium salt of propionic acid, widely recognized for its applications as a food preservative and its potential therapeutic effects. This article explores its biological activity, including antimicrobial properties, metabolic effects, and therapeutic applications, supported by research findings and case studies.

This compound has the chemical formula Na(C₂H₅COO)·xH₂O, where x indicates the number of water molecules associated with the compound. The anhydrous form is a white crystalline solid that is deliquescent in moist air. The hydrated form exhibits different physicochemical properties due to the presence of water molecules, which can influence its biological activity.

Antimicrobial Activity

Sodium propionate is primarily known for its antimicrobial properties , particularly against molds. It is commonly used in bakery products to inhibit mold growth. The effectiveness of sodium propionate as an antimicrobial agent is influenced by pH, with optimal activity observed at acidic pH levels (below 5) .

Table 1: Antimicrobial Effectiveness of Sodium Propionate

| Microorganism | Activity Level | Notes |

|---|---|---|

| Molds | High | Effective as a mold inhibitor in foods |

| Yeasts | Low | Limited effectiveness against yeasts |

| Bacteria | Variable | More effective against specific bacteria |

Research indicates that sodium propionate can inhibit the growth of certain soil fungi while promoting the growth of beneficial nitrogen-fixing actinomycetes, such as Frankia .

Metabolic Effects

Sodium propionate is also significant in metabolic processes. It acts as a short-chain fatty acid (SCFA), produced during the fermentation of dietary fibers in the gut. SCFAs play a crucial role in maintaining gut health and modulating inflammation .

A study demonstrated that intrarectal administration of sodium propionate in rats led to antidepressant-like effects, correlating with changes in neurotransmitter levels in the brain . This suggests that sodium propionate may influence neurological health through metabolic pathways.

Case Study: Antidepressant Effects

In an experiment involving chronic unpredictable mild stress (CUMS) rats, sodium propionate administration resulted in:

- Increased Sucrose Preference : Indicating improved mood.

- Altered Neurotransmitter Levels : Reduced catabolism of noradrenaline and dopamine was observed.

These findings suggest potential therapeutic applications for sodium propionate in treating depression and anxiety disorders .

Therapeutic Applications

The potential therapeutic benefits of sodium propionate extend beyond mental health. In aquaculture, dietary supplementation with sodium propionate has been shown to enhance growth performance and improve disease resistance in fish .

Table 2: Effects of Sodium Propionate Supplementation on Fish Health

| Diet Type | Survival Rate (%) | Weight Gain Rate (%) |

|---|---|---|

| Control | 97.50 ± 1.44 | 247.00 ± 12.12 |

| High Soybean Meal (SBM) | 93.33 ± 0.83 | 199.20 ± 11.40 |

| High SBM + 0.5% Sodium Prop. | 95.83 ± 0.83 | 250.00 ± 8.70 |

| High SBM + 1.0% Sodium Prop. | 92.50 ± 3.82 | 225.00 ± 11.95 |

This study highlights how sodium propionate can mitigate negative impacts associated with high soybean meal diets, improving overall fish health and survival rates .

Safety and Toxicology

Sodium propionate is generally recognized as safe (GRAS) when used as a food additive; however, it can be irritating to skin and eyes at higher concentrations . Toxicity studies have indicated low acute toxicity levels in mammals, with no significant carcinogenic or reproductive toxicity observed .

Eigenschaften

IUPAC Name |

sodium;propanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na.H2O/c1-2-3(4)5;;/h2H2,1H3,(H,4,5);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAUAOBUGFYWMK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217201 | |

| Record name | Sodium propionate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6700-17-0, 170929-20-1 | |

| Record name | Sodium propionate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium propionate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM PROPIONATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z979E349R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.